

Comparative Analysis of Bromadoline Maleate

Cross-reactivity with Opioid Receptors

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Compound of Interest

Compound Name: Bromadoline Maleate

Cat. No.: B1667871

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Bromadoline Maleate**'s interaction with mu (μ), delta (δ), and kappa (κ) opioid receptors, placed in context with other well-established opioid ligands. The information presented herein is supported by experimental data to aid in research and drug development endeavors.

Executive Summary

Bromadoline (also known as U-47931E) is recognized as a selective μ -opioid receptor (MOR) agonist.^[1] Functional assays demonstrate its potent activation of the μ -opioid receptor, with significantly less activity at the κ -opioid receptor (KOR) and a presumed low affinity for the δ -opioid receptor (DOR), underscoring its classification as a MOR-selective compound. While specific binding affinity data (K_i) for Bromadoline across the three major opioid receptor subtypes are not readily available in recent literature, functional data provides valuable insight into its operational characteristics at these receptors.

Quantitative Data Comparison

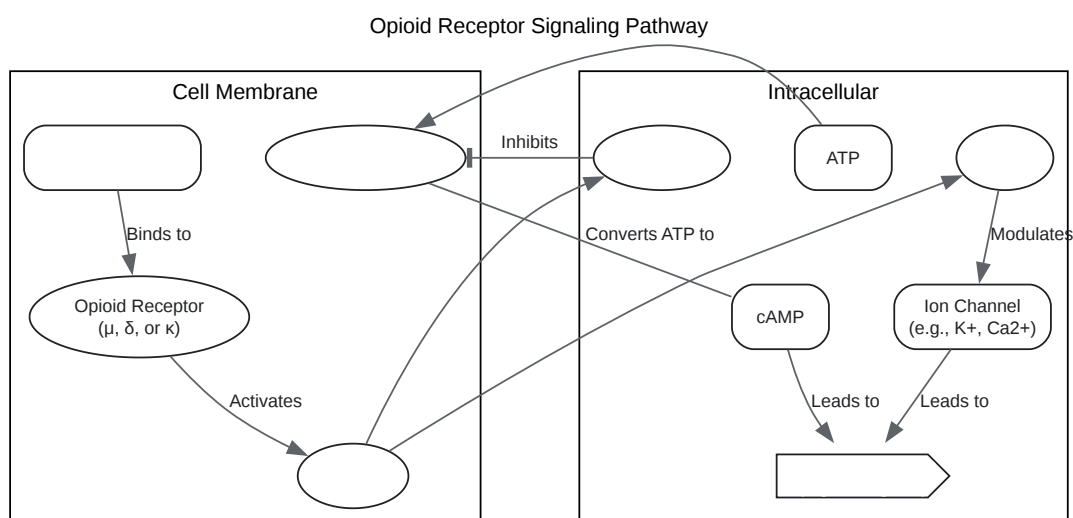
The following table summarizes the functional potency and efficacy of Bromadoline at μ - and κ -opioid receptors as determined by [35 S]GTPyS binding assays. For a comprehensive comparison, binding affinities (K_i) and functional data for standard selective agonists for each receptor are also included.

Ligand	Receptor Target	Binding Affinity Ki (nM)	Functional Potency EC ₅₀ (nM)	Maximal Efficacy E _{max} (%)	Reference
Bromadoline (U-47931E)	μ (MOR)	Not Available	130	100	Otte et al., 2022
δ (DOR)	Not Available	Not Available	Not Available	Otte et al., 2022	
κ (KOR)	Not Available	>10,000	38		
DAMGO	μ (MOR)	1.23	14.8	100	Emmerson et al., 1994; Self et al., 2021
DPDPE	δ (DOR)	1.2	4.3	100	Emmerson et al., 1994; Dietis et al., 2009
U-69,593	κ (KOR)	0.8	35	100	Emmerson et al., 1994; Chen et al., 2021

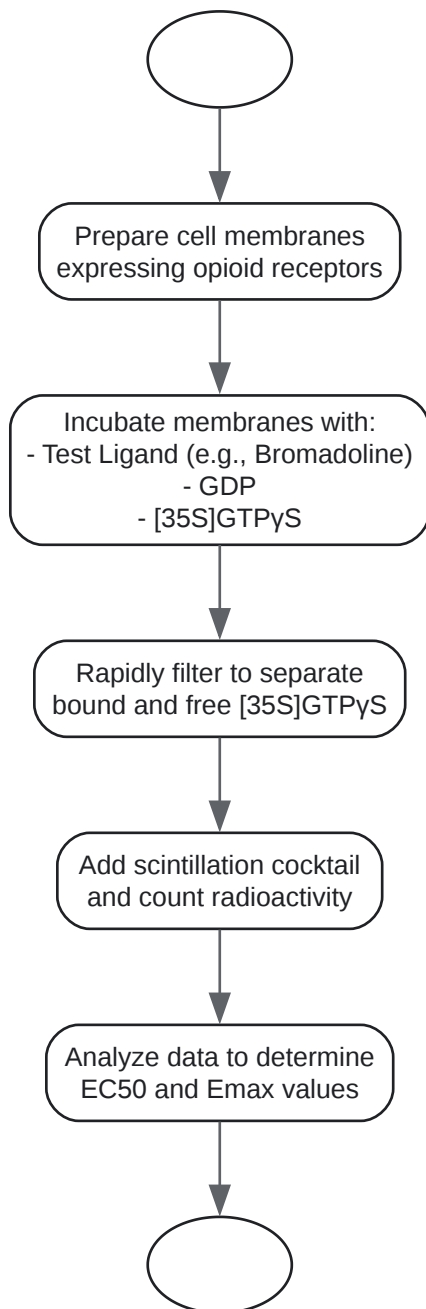
Note: Efficacy of Bromadoline is relative to the standard agonist DAMGO for the μ-opioid receptor.

Signaling Pathway and Experimental Workflow

The diagrams below, generated using DOT language, illustrate the canonical G-protein coupled opioid receptor signaling pathway and a typical experimental workflow for determining opioid receptor activation using a [³⁵S]GTPγS binding assay.



[35S]GTPyS Binding Assay Workflow



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References

- 1. Bromadoline - Wikipedia [en.wikipedia.org]
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